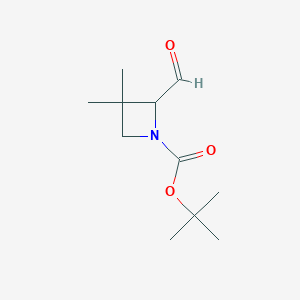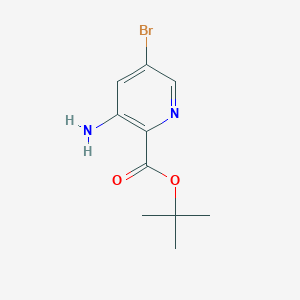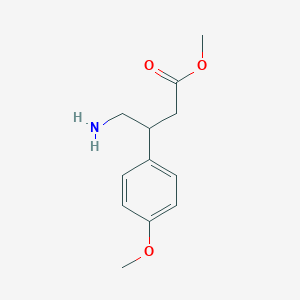
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms on a phenyl ring, along with a keto group on a propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, often using solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction can produce alcohols .
科学的研究の応用
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The keto group also plays a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylacetic acid
- 3-(3-Chloro-4-fluorophenyl)propionic acid
Uniqueness
3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The keto group further adds to its versatility in various chemical reactions and applications .
特性
分子式 |
C9H6ClFO3 |
|---|---|
分子量 |
216.59 g/mol |
IUPAC名 |
3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChIキー |
FPXKXTGQGCRROF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


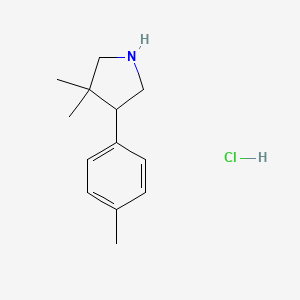
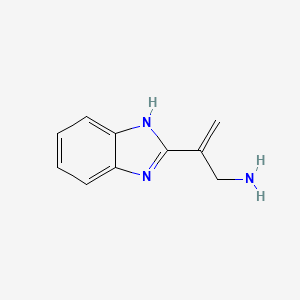
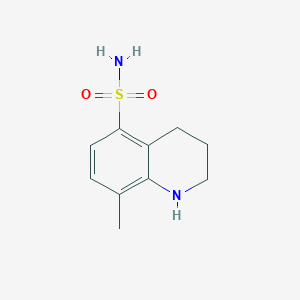
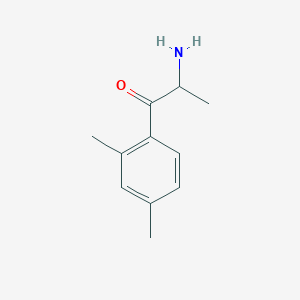

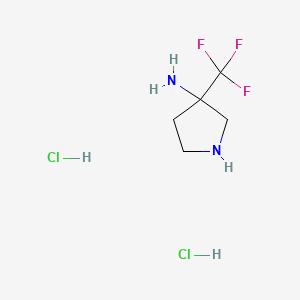
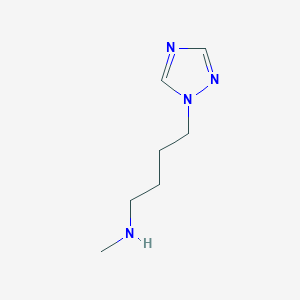

![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
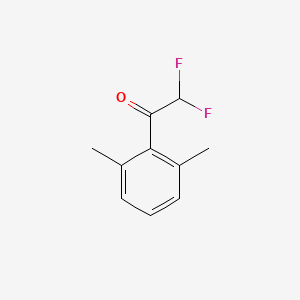
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
